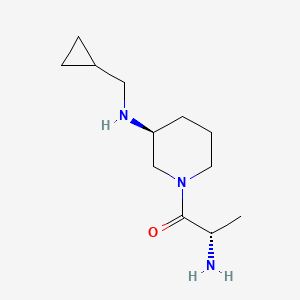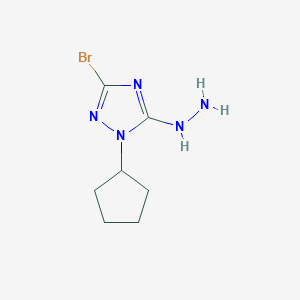
3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-thiol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a pyrazole ring substituted with methyl groups at positions 3 and 5, a pyridin-2-yl group at position 1, and a thiol group at position 4. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(pyridin-2-yl)hydrazine with acetylacetone in the presence of a suitable catalyst such as glacial acetic acid. The reaction proceeds through nucleophilic addition and dehydration steps to form the pyrazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to modify the pyridine or pyrazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrazole rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, reduced pyrazole derivatives, and various substituted pyrazole and pyridine compounds .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer activities.
作用机制
The mechanism of action of 3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s ability to chelate metal ions can disrupt metalloprotein functions. These interactions can modulate various cellular processes, including signal transduction, gene expression, and apoptosis .
相似化合物的比较
Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Similar structure but lacks the thiol group.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine: Contains a thiazole ring instead of a thiol group.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methoxy-2-(pyridin-2-yl)pyrimidine: Contains a pyrimidine ring and a methoxy group.
Uniqueness
The presence of the thiol group in 3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-thiol distinguishes it from similar compounds, imparting unique reactivity and biological activity. The thiol group allows for the formation of disulfide bonds and metal chelation, which are not possible with the other compounds listed.
属性
分子式 |
C10H11N3S |
|---|---|
分子量 |
205.28 g/mol |
IUPAC 名称 |
3,5-dimethyl-1-pyridin-2-ylpyrazole-4-thiol |
InChI |
InChI=1S/C10H11N3S/c1-7-10(14)8(2)13(12-7)9-5-3-4-6-11-9/h3-6,14H,1-2H3 |
InChI 键 |
JPCKPYZXECWZLE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



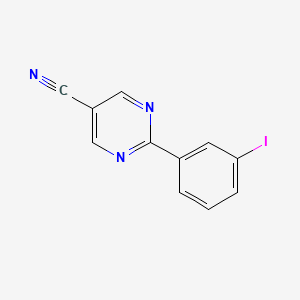
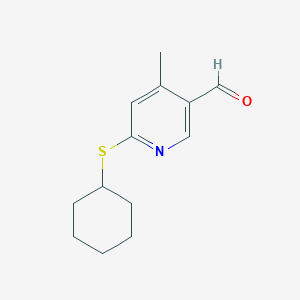

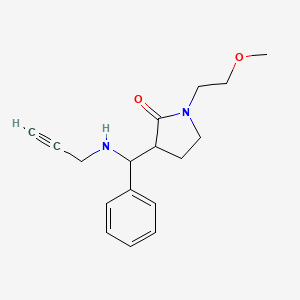
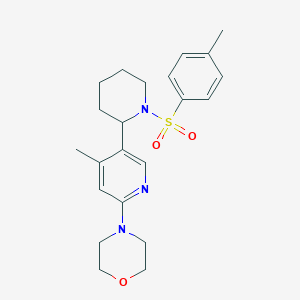
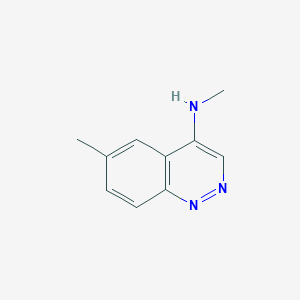
![3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11799870.png)

